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Compound of Interest

Compound Name:
5-(Azetidin-3-yloxy)-2-

methylpyridine

CAS No.: 1400762-70-0

Cat. No.: B1377671 Get Quote

In the landscape of modern drug discovery, the unequivocal determination of a molecule's

structure is the bedrock upon which all subsequent research is built. An error in structural

assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted

resources, and compromised intellectual property. This guide is crafted not as a mere

academic exercise, but as a field-proven, logic-driven workflow for the structural elucidation of

5-(azetidin-3-yloxy)-2-methylpyridine, a molecule embodying the chemical motifs—a

substituted pyridine and a strained azetidine ring—that are increasingly prevalent in

contemporary medicinal chemistry.[1] As a Senior Application Scientist, my objective is to move

beyond the simple recitation of data and delve into the causality behind each analytical choice,

presenting a self-validating system for structural confirmation.

The Strategic Approach: A Multi-Technique,
Orthogonal Workflow
The elucidation of a novel chemical entity is akin to solving a complex puzzle. No single piece

of evidence is sufficient; rather, confidence is built through the convergence of data from

multiple, orthogonal analytical techniques. Our strategy is designed to be iterative and self-

correcting, where each experimental result validates or refines the structural hypothesis.
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Phase 1: Foundational Analysis
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Caption: The logical workflow for structure elucidation.
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Phase 1: Foundational Analysis - Mass and
Functionality
High-Resolution Mass Spectrometry (HRMS): The
Molecular Blueprint
Expertise & Causality: The first and most fundamental question is "What is the molecular

formula?". We employ High-Resolution Mass Spectrometry (HRMS), typically with an Orbitrap

or TOF analyzer, over unit-resolution instruments. This is a deliberate choice. HRMS provides

mass accuracy below 5 parts per million (ppm), which is critical for calculating a unique

elemental composition, thereby distinguishing our target from potential isomers or impurities.

For a molecule of this size, soft ionization techniques like Electrospray Ionization (ESI) are

preferred to minimize fragmentation and ensure the observation of the molecular ion.[2][3]

Experimental Protocol: ESI-TOF HRMS

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at

1 mg/mL. Serially dilute to a final concentration of 1-10 µg/mL.

Instrument Parameters:

Ionization Mode: Positive ESI (due to the basicity of the pyridine and azetidine nitrogens).

Mass Analyzer: Time-of-Flight (TOF).

Scan Range: m/z 50-500.

Capillary Voltage: 3.5 kV.

Data Acquisition: Infuse the sample at 5 µL/min. Acquire data for 1 minute. Use a known

reference standard (e.g., leucine encephalin) for internal mass calibration.

Analysis: Identify the protonated molecular ion, [M+H]⁺.
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Parameter
Theoretical
Value

Observed
Value
(Expected)

Mass
Accuracy
(ppm)

Conclusion

Molecular

Formula
C₁₀H₁₄N₂O - - -

Exact Mass 178.11061 - - -

[M+H]⁺ 179.11792 179.1181 < 2.0
Formula

Confirmed

The observation of the [M+H]⁺ ion within 5 ppm of the theoretical value provides high

confidence in the elemental composition C₁₀H₁₄N₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Fingerprinting
Expertise & Causality: While HRMS gives the formula, FTIR provides a rapid, non-destructive

confirmation of the key functional groups. It serves as a quick quality control check. We are

specifically looking for evidence of the C-O-C ether linkage, the aromatic pyridine ring, and the

N-H bond of the secondary azetidine. The absence of other strong signals (e.g., a carbonyl

C=O or a hydroxyl O-H) is equally informative.

Experimental Protocol: ATR-FTIR

Instrument Preparation: Record a background spectrum of the clean Attenuated Total

Reflectance (ATR) crystal.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Data Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 scans at a

resolution of 4 cm⁻¹.

Analysis: Process the spectrum via background subtraction and identify characteristic

absorption bands.[4]
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Data Presentation & Trustworthiness

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Interpretation

~3350 Medium, Broad N-H Stretch

Confirms presence of

the secondary amine

in the azetidine ring.

~3050 Weak-Medium Aromatic C-H Stretch
Confirms protons on

the pyridine ring.

~2950 Medium Aliphatic C-H Stretch
Corresponds to CH₃

and CH₂ groups.

~1600, ~1480 Strong C=C, C=N Stretch

Characteristic of the

pyridine aromatic

system.

~1250 & ~1050 Strong

Asymmetric &

Symmetric C-O-C

Stretch

Strong evidence for

the aryl-alkyl ether

linkage.[5][6][7]

The combined MS and IR data strongly support the hypothesis that the compound is an isomer

of methyl-pyridyl-azetidinyl ether. The next phase is to determine the precise connectivity.

Phase 2 & 3: Definitive Structural Mapping with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation,

providing a detailed map of the carbon-hydrogen framework.[8][9]

1D NMR: Assigning the Pieces
Expertise & Causality: ¹H NMR reveals the chemical environment and connectivity of protons,

while ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) experiments identify

all unique carbons and classify them as CH₃, CH₂, CH, or quaternary (C).

Experimental Protocol: 1D NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

Acquisition:

¹H NMR: Acquire on a ≥400 MHz spectrometer.

¹³C NMR: Acquire with proton decoupling.

DEPT-135: Acquire to differentiate carbon types (CH/CH₃ positive, CH₂ negative).

Data Presentation & Predicted Assignments (400 MHz, CDCl₃)

Table 3.1: Predicted ¹H NMR Data
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Label
Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment
Justificatio
n

H-6 ~8.15 d 1H Pyridine-H6
Deshielded
by adjacent
N atom.

H-4 ~7.10 dd 1H Pyridine-H4
Coupled to H-

6 and H-3.

H-3 ~6.95 d 1H Pyridine-H3
Ortho to

methyl group.

H-7 ~5.10 p 1H Azetidine-H7

Deshielded

by ether

oxygen.

H-8/10 ~4.10 m 2H
Azetidine-

H8/10

Adjacent to

NH.

H-8/10 ~3.85 m 2H
Azetidine-

H8/10

Adjacent to

CH-O.

H-11 ~2.50 s 3H Pyridine-CH₃

Singlet,

attached to

aromatic ring.

| NH | ~2.20 | br s | 1H | Azetidine-NH | Exchangeable proton, often broad. |

Table 3.2: Predicted ¹³C NMR & DEPT-135 Data
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Label
Chemical Shift (δ,
ppm)

DEPT-135 Phase Assignment

C-5 ~158 None Pyridine C-O

C-2 ~156 None Pyridine C-CH₃

C-6 ~147 + Pyridine CH

C-4 ~122 + Pyridine CH

C-3 ~118 + Pyridine CH

C-7 ~68 + Azetidine CH-O

C-8/10 ~52 - Azetidine CH₂

| C-11 | ~18 | + | Pyridine CH₃ |

2D NMR: The Self-Validating Connectivity Map
Expertise & Causality: While 1D NMR suggests the pieces, 2D NMR proves how they are

connected.

COSY (COrrelation SpectroscopY): Identifies ¹H-¹H spin-spin coupling networks, confirming

adjacent protons.[8][10]

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the

carbon it is attached to (¹JCH). This definitively links the ¹H and ¹³C assignments.[8][10]

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over 2-3 bonds (²JCH, ³JCH). This is the most powerful experiment for establishing

the final connectivity between molecular fragments that lack proton-proton coupling.[10][11]

Data Presentation & Key Correlations The following diagram illustrates the critical correlations

that unambiguously prove the structure.
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Key 2D NMR Correlations for 5-(Azetidin-3-yloxy)-2-methylpyridine

H-6
(~8.15 ppm)

H-4
(~7.10 ppm)

COSY

H-3
(~6.95 ppm)

COSY

C-2
(~156 ppm)

HMBC (³J)

H-11 (CH₃)
(~2.50 ppm)

HMBC (³J)

H-7 (CH-O)
(~5.10 ppm)

H-8/10
(~3.85 ppm)

COSY

C-5
(~158 ppm)

HMBC (³J)
***KEY CORRELATION***

H-8/10
(~4.10 ppm)

COSY
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Caption: Diagram of crucial 2D NMR correlations.

Authoritative Grounding & Trustworthiness: The single most important piece of data from this

entire workflow is the HMBC correlation between the azetidine methine proton (H-7, ~5.10

ppm) and the pyridine quaternary carbon (C-5, ~158 ppm). This correlation spans three bonds

(H-C-O-C) and is only possible if the azetidine ring is connected via its 3-position oxygen to the

5-position of the pyridine ring. This single, unambiguous cross-peak validates the entire

proposed structure.

Final Conclusion
Through the systematic application of orthogonal analytical techniques, we have unequivocally

elucidated the structure of 5-(azetidin-3-yloxy)-2-methylpyridine. HRMS established the

correct molecular formula, FTIR confirmed the expected functional groups, and a

comprehensive suite of 1D and 2D NMR experiments provided a definitive map of atomic

connectivity. The workflow detailed herein represents a robust, self-validating methodology

essential for ensuring scientific integrity in chemical and pharmaceutical research.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1377671?utm_src=pdf-body-img
https://www.benchchem.com/product/b1377671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
2D NMR Spectroscopy. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

NMR Techniques in Organic Chemistry. (n.d.). University of Bath. Retrieved February 19,

2026, from [Link]

Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR,

Spectroscopy. (2020, September 21). Hilaris Publisher. Retrieved February 19, 2026, from

[Link]

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020,

December 4). YouTube. Retrieved February 19, 2026, from [Link]

Field, L. D., & Sternhell, S. (Eds.). (2015). Organic Structures from 2D NMR Spectra. Wiley

Analytical Science. Retrieved February 19, 2026, from [Link]

Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and of Their

Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des

Sciences Chimiques. Retrieved February 19, 2026, from [Link]

IR spectrum of Ethers || FTIR spectroscopy. (2023, February 27). YouTube. Retrieved

February 19, 2026, from [Link]

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Retrieved

February 19, 2026, from [Link]

NMR spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. (n.d.).

Journal of the Chemical Society, Dalton Transactions. Retrieved February 19, 2026, from

[Link]

Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved February 19, 2026, from [Link]

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF

AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved February 19, 2026, from [Link]

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal

Structures, and Catalytic Activity. (2022, August 19). ACS Publications. Retrieved February

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.scribd.com/document/364968875/2D-NMR-Spectros
https://www.bath.ac.uk/scic-nmr/learning/NMR_guide.pdf
https://www.hilarispublisher.com/open-access/structural-elucidation-of-organic-natural-products-by-1d-2d-and-multidimensionalnmr-spectroscopy.pdf
https://www.youtube.com/watch?v=Fj-g02atB6g
https://analyticalscience.wiley.com/do/10.1002/sepspec.21249ed
https://www.infona.pl/resource/bwmeta1.element.baztech-article-BAPV-0026-0030
https://www.youtube.com/watch?v=e_p2h2wZ4k0
https://chemrxiv.org/engage/chemrxiv/article-details/6596e1790402e3a115865566
https://pubs.rsc.org/en/content/articlelanding/1996/dt/dt9960001099
https://openstax.org/books/organic-chemistry-tenth-edition/pages/18-8-spectroscopy-of-ethers
https://www.heterocycles.jp/newlibrary/downloads/PDF/23019/84/1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19, 2026, from [Link]

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

(2017, May 10). YouTube. Retrieved February 19, 2026, from [Link]

Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved February

19, 2026, from [Link]

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... (n.d.).

ResearchGate. Retrieved February 19, 2026, from [Link]

Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. Retrieved February 19, 2026,

from [Link]

Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. (n.d.). NC State

University Libraries. Retrieved February 19, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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